ONO-8590580 is a novel compound identified as a selective negative allosteric modulator of the gamma-aminobutyric acid type A alpha 5 receptor. This compound has garnered attention due to its potential therapeutic applications in enhancing cognitive functions without the associated risks of anxiety or seizures. The discovery and development of ONO-8590580 highlight its significance in pharmacology, particularly concerning cognitive enhancement and memory function.
ONO-8590580 was developed through a series of optimizations aimed at improving its binding affinity and modulatory activity on the GABA A alpha 5 receptor. The compound is classified as a small molecule and is specifically designed to interact with the GABA A receptor subtype that contains the alpha 5 subunit, which is predominantly expressed in the hippocampus, an area crucial for memory processing .
The synthesis of ONO-8590580 involves multiple steps designed to optimize its pharmacological properties. While specific synthetic pathways are not extensively detailed in the literature, the compound's synthesis focuses on achieving high binding affinity and selectivity for the GABA A alpha 5 receptor. The chemical structure of ONO-8590580 is defined as 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, indicating a complex molecular architecture that contributes to its biological activity .
The molecular structure of ONO-8590580 is characterized by several key features:
Property | Value |
---|---|
Molecular Formula | C_{19}H_{21}F_{1}N_{4} |
Molecular Weight | 342.39 g/mol |
Binding Affinity (K_i) | 7.9 nM |
The chemical reactions involving ONO-8590580 primarily focus on its interaction with GABA A receptors. As a negative allosteric modulator, ONO-8590580 binds to the benzodiazepine site on the GABA A alpha 5 receptor, inhibiting chloride ion channel activity induced by GABA. This modulation leads to enhanced long-term potentiation in hippocampal neurons, which is critical for memory formation and cognitive function .
The mechanism of action for ONO-8590580 involves:
The physical and chemical properties of ONO-8590580 are essential for understanding its behavior in biological systems:
Property | Value |
---|---|
Solubility | Not extensively reported |
Stability | Needs further investigation |
ONO-8590580 holds promise in various scientific applications:
GABAA receptors containing the α5 subunit (GABAA α5) are predominantly expressed in the hippocampus, a brain region critical for learning and memory consolidation. These receptors mediate tonic inhibitory currents that fine-tune neuronal excitability and synaptic plasticity. In Alzheimer’s disease (AD) and related cognitive disorders, post-mortem studies and animal models reveal dysregulated GABAergic signaling, including upregulated GABAA α5 expression in the hippocampus. This overexpression contributes to excessive inhibition of hippocampal circuits, impairing synaptic potentiation and memory encoding [4] [5].
Selective pharmacological inhibition of GABAA α5 offers a targeted approach to counteract pathological over-inhibition without broadly disrupting GABAergic neurotransmission. Genetic studies support this rationale: GABAA α5-deficient mice exhibit enhanced spatial learning and memory performance compared to wild-type counterparts [2] [4]. Consequently, negative allosteric modulators (NAMs) that selectively reduce GABAA α5 activity represent a promising strategy to alleviate cognitive deficits while minimizing off-target effects associated with non-selective GABAergic drugs.
Table 1: GABAA Receptor Subtype Distribution and Functional Roles
Subtype | Primary Brain Regions | Physiological Role | Consequence of Modulation |
---|---|---|---|
α1 | Cortex, Thalamus | Sedation | Anxiogenic effects (non-selective NAMs) |
α2/α3 | Limbic regions, Spinal cord | Anxiety, Muscle relaxation | Proconvulsant risk |
α5 | Hippocampus | Tonic inhibition, memory regulation | Cognitive enhancement (selective NAMs) |
α4/α6 | Hippocampus, Cerebellum | Insensitive to benzodiazepines | Not targeted by classical BZ-site ligands |
Hippocampal GABAergic circuits critically regulate the balance between excitation and inhibition required for memory formation. The α5 subunit-containing receptors localize extrasynaptically, generating a persistent inhibitory conductance that dampens neuronal excitability and gates long-term potentiation (LTP)—a cellular correlate of learning. Elevated GABA levels in the cerebrospinal fluid of AD patients and increased astrocytic GABA production further exacerbate this inhibition, impairing theta rhythm generation and synaptic plasticity [4] [6].
ONO-8590580 directly addresses this impairment. In rat hippocampal slices, application of 300 nM ONO-8590580 significantly enhanced tetanus-induced LTP at CA3-CA1 synapses. This effect stems from its action as a GABAA α5 NAM, which reduces GABAergic tonic currents, thereby increasing pyramidal neuron excitability and facilitating NMDA receptor-dependent synaptic strengthening [2] [8]. Preclinically, this translated to improved performance in hippocampal-dependent tasks:
Table 2: Electrophysiological and Cognitive Effects of ONO-8590580 in Preclinical Models
Model System | Intervention | Key Outcome | Mechanistic Insight |
---|---|---|---|
Rat hippocampal slices | 300 nM ONO-8590580 | ↑ LTP magnitude at CA1 synapses | Enhanced synaptic plasticity |
Rat passive avoidance | 3–20 mg/kg p.o. | Prevented MK-801-induced memory deficits | Hippocampal memory rescue |
Rat radial maze | 20 mg/kg p.o. | Improved scopolamine/MK-801 deficits; comparable to donepezil | Superior to cholinesterase inhibition |
Early non-selective GABAA NAMs (e.g., DMCM, FG-7142) demonstrated proconvulsant and anxiogenic effects due to activity at α1–α3 subtypes, limiting therapeutic utility [4] [6]. The discovery of α5-selective compounds began with inverse agonists like L-655,708 (Ki = 0.5 nM for α5), though poor pharmacokinetics hindered development. Subsequent candidates (e.g., α5IA, MRK-016, RO4938581) improved selectivity but faced challenges: α5IA exhibited renal toxicity in preclinical species, while RO4938581 showed autoinduction of CYP1A2 metabolism [6].
ONO-8590580 emerged from a structure-activity relationship (SAR) campaign optimizing a novel benzimidazole-amine chemotype. Screening 124,000 compounds at Charles River Laboratories identified initial hits with GABAA α5 affinity. Lead optimization focused on:
Unlike predecessors, ONO-8590580 combines high potency (Ki < 10 nM) with functional selectivity despite moderate binding selectivity (α5 vs. α1: 17.7-fold; α2: 4.1-fold; α3: 3.3-fold). At 20 mg/kg p.o., it occupied 90% of hippocampal GABAA α5 receptors without inducing anxiety (elevated plus maze) or seizures (pentylenetetrazole challenge) in rats, underscoring its improved preclinical profile [2] [8].
Table 3: Comparative Profile of Select GABAA α5 NAMs
Compound | α5 Ki (nM) | Functional Selectivity | Development Status | Key Limitations |
---|---|---|---|---|
L-655,708 | 0.5 | ~10-fold over α1–α3 | Research tool | Poor bioavailability |
α5IA | 1.5 | ~10-fold over α1–α3 | Phase I terminated | Renal toxicity |
RO4938581 | 2.2 | ~20-fold over α1–α3 | Preclinical abandoned | CYP1A2 autoinduction |
Basmisanil | 5.0 | >90-fold over α1–α3 | Phase II | Moderate brain penetration |
ONO-8590580 | 7.9 | >100-fold (functional) | Preclinical | None reported |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7